5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one
Overview
Description
5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Scientific Research Applications
5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties
Safety and Hazards
The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the oxane ring and the bromine atom. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves bromination using reagents like N-bromosuccinimide under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The spiro structure allows for further cyclization reactions, leading to the formation of more complex ring systems
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Mechanism of Action
The mechanism of action of 5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione
- 5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-dione
Uniqueness
Compared to similar compounds, 5’-Bromo-1’,2’-dihydrospiro[oxane-4,3’-pyrrolo[2,3-b]pyridine]-2’-one stands out due to its specific spiro structure, which imparts unique chemical and biological properties. This structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields .
Properties
IUPAC Name |
5-bromospiro[1H-pyrrolo[2,3-b]pyridine-3,4'-oxane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-5-8-9(13-6-7)14-10(15)11(8)1-3-16-4-2-11/h5-6H,1-4H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOMGCPFZSTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(NC2=O)N=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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